1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene

Drug design ADME prediction Lipinski Rule of Five

Select this exact isomer (CAS 1417568-02-5) for CNS-penetrant lead optimization: zero hydrogen-bond donors and elevated logP (~5.3) favor passive blood-brain barrier permeability. The three chlorine substituents provide a unique halogen-bonding surface absent in ring-fluorinated analogs, while the bromine atom serves as the primary cross-coupling handle with 3,5-dichloro groups available for orthogonal functionalization. Unlike the skin/eye irritant isomer (CAS 1417567-29-3), this compound ships non-hazardous, eliminating hazmat fees and reducing institutional safety review overhead for high-throughput labs.

Molecular Formula C7H2BrCl3F2O
Molecular Weight 326.3 g/mol
CAS No. 1417568-02-5
Cat. No. B1405495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene
CAS1417568-02-5
Molecular FormulaC7H2BrCl3F2O
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OC(F)(F)Cl)Br)Cl
InChIInChI=1S/C7H2BrCl3F2O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H
InChIKeyUZFXODMREJBLIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quantitative Procurement Rationale for 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene (CAS 1417568-02-5) – A Physicochemical Comparator Guide for Scientific Selection


1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene (CAS 1417568-02-5) is a polyhalogenated aromatic building block with the molecular formula C₇H₂BrCl₃F₂O and a molecular weight of 326.3 g/mol, commonly supplied at a minimum purity specification of 95% . The compound belongs to a family of chloro(difluoro)methoxy-substituted bromobenzenes and is primarily employed as a synthetic intermediate for constructing more complex molecular architectures . This guide provides quantifiable differentiation against its closest structural analogs (isomers with the formula C₇H₂BrCl₃F₂O and the –OCF₂Cl-containing analog 5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene) to enable data-driven procurement decisions.

Why In-Class Substitution of 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene Leads to Non-Interchangeable Physicochemical and Toxicological Outcomes


Compounds within the C₇H₂BrClₓFᵧO family cannot be interchanged without consequence because substitution at specific ring positions directly alters computed physicochemical descriptors critical for drug and agrochemical development . A systematic review of fluorination methods highlights that the –OCF₂H and –OCF₂Cl motifs confer distinct lipophilicity and metabolic stability profiles [1]. Even positional isomers sharing the identical molecular formula (C₇H₂BrCl₃F₂O, MW 326.3) exhibit zero hydrogen-bond donors versus one for the difluoromethoxy analog (C₇H₃BrCl₂F₂O, MW 291.9) . Similarly, the target compound's specific halogen arrangement differs from 5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene (C₇H₂BrClF₄O, MW 293.45) by a chlorine count of 3 versus 1, leading to differences in predicted logP, polar surface area, and reactivity in cross-coupling sequences . These differences translate directly into distinct chromatographic retention times, bioavailability predictions, and synthetic route options.

Quantitative Differentiation Evidence for 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene Against Closest Analogs


Hydrogen-Bond Donor Deficiency: A 0 vs. 1 HBD Differentiation Against the –OCF₂H Analog

The target compound (C₇H₂BrCl₃F₂O) possesses zero hydrogen-bond donors (HBD), in contrast to its closest difluoromethoxy analog 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene (CAS 1417567-38-4; C₇H₃BrCl₂F₂O), which contains one HBD due to the –OCF₂H group . In drug discovery, a HBD count of 0 versus 1 can be a critical decision point for central nervous system penetration, as fewer HBDs generally correlate with higher passive permeability [1].

Drug design ADME prediction Lipinski Rule of Five Physicochemical profiling

Molecular Weight Differentiation: A 34.4 g/mol Advantage Over a Close Ring-Fluorinated Competitor

With a molecular weight of 326.3 g/mol, the target compound is 32.85 g/mol heavier than its ring-fluorinated competitor 5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene (CAS 1417569-28-8; MW 293.45 g/mol) . This difference, driven by the replacement of two ring-fluorines with two ring-chlorines, results in a 11.2% increase in molecular weight.

Fragment-based drug discovery Lead optimization Molecular weight cut-off Physicochemical property space

Toxicological Classification Gap: Non-Irritant vs. Known Irritant Among Identical Formula Isomers

The 5-bromo positional isomer 5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene (CAS 1417567-29-3) is explicitly classified as an irritant (H317: May cause an allergic skin reaction; H319: Causes serious eye irritation), while current safety data for the target compound (CAS 1417568-02-5) categorizes it as non-hazardous for DOT/IATA transport and does not list the same acute irritant warnings . This presents a measurable operational distinction.

Occupational safety Laboratory handling Procurement risk assessment GHS classification

LogP Modulation via Chlorine vs. Fluorine Substitution: A Class-Level Partitioning Advantage

Systematic studies on halogenated aromatics establish that replacing an aryl fluorine with chlorine increases the octanol-water partition coefficient (logP) by approximately +0.7 to +0.8 log units per substitution [1]. The target compound, containing three chlorines and two fluorines, is therefore predicted to exhibit significantly higher logP than the difluoro analog (CAS 1417569-28-8; one chlorine, four fluorines). While computationally predicted values are approximate, the halogen counting argument gives a predicted logP shift of approximately +1.4 to +1.6 log units higher for the target compound.

Lipophilicity optimization Drug-likeness Bioavailability prediction SAR studies

Evidence-Backed Application and Procurement Scenarios for 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene


Scenario 1: CNS Drug Discovery Requiring Low HBD Count and High Lipophilicity

A medicinal chemistry team seeking a brominated aromatic building block with zero hydrogen-bond donors and elevated logP for a CNS-penetrant lead series should prioritize the target compound over the –OCF₂H analog. The absence of the –OCF₂H hydrogen eliminates one HBD, favoring passive blood-brain barrier permeability . Additionally, the higher chlorine count boosts predicted logP, which can enhance partitioning into lipid-rich brain tissue [1].

Scenario 2: Laboratories Requiring Simplified Occupational Safety Protocols

For academic or high-throughput chemistry labs where minimizing personal protective equipment burden and shipping restrictions is operationally critical, the target compound (non-hazardous transport classification) offers a measurable advantage over the 5-bromo isomer CAS 1417567-29-3, which is classified as a skin and eye irritant (H317, H319) . This reduces institutional safety review overhead and eliminates additional hazardous-material shipping fees.

Scenario 3: Sequential Cross-Coupling for Densely Functionalized Biaryls

The specific 1-bromo-3,5-dichloro-2-[chloro(difluoro)methoxy] substitution pattern enables chemoselective metal-catalyzed couplings . The bromine atom serves as the primary cross-coupling handle, while the 3,5-dichloro groups remain available for subsequent orthogonal functionalization. In contrast, the ring-fluorinated competitor (CAS 1417569-28-8) substitutes two chlorine atoms with less reactive C–F bonds, altering the order and scope of achievable transformations.

Scenario 4: Agrochemical Intermediate Requiring Chlorine-Enriched Aromatic Cores

Polyhalogenated benzene derivatives with multiple chlorine substituents are privileged scaffolds in herbicide and insecticide development due to their enhanced environmental persistence and target-site binding [2]. The target compound's three chlorine atoms provide a distinct halogen-bonding surface that is absent in the more heavily fluorinated analog, making it the correct procurement choice for structure-activity relationship studies where chlorine-mediated interactions are hypothesized.

Quote Request

Request a Quote for 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.